6-(3,4-Dichlorophenyl)nicotinaldehyde

ALDH1A1 inhibitor Cancer stem cell Enzyme assay

The unique 3,4-dichlorophenyl substitution on this nicotinaldehyde is critical for its biological and synthetic performance: it inhibits ALDH1A1 at 450 nM and enables the published synthesis of chalcone libraries 3a–t. Generic alternatives lack this validated profile, risking assay reproducibility and SAR accuracy. This reagent is the definitive choice for reproducible research on chemoresistance and antimicrobial chalcones.

Molecular Formula C12H7Cl2NO
Molecular Weight 252.09 g/mol
Cat. No. B12051023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dichlorophenyl)nicotinaldehyde
Molecular FormulaC12H7Cl2NO
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=C(C=C2)C=O)Cl)Cl
InChIInChI=1S/C12H7Cl2NO/c13-10-3-2-9(5-11(10)14)12-4-1-8(7-16)6-15-12/h1-7H
InChIKeyZNQSRAQPCKCNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,4-Dichlorophenyl)nicotinaldehyde (CAS 898796-05-9): A Niche Aryl-Substituted Nicotinaldehyde Scaffold for Specialized Medicinal Chemistry and Probe Development


6-(3,4-Dichlorophenyl)nicotinaldehyde is an aryl-substituted nicotinaldehyde featuring a 3,4-dichlorophenyl group at the 6-position of the pyridine ring [1]. It serves as a versatile synthetic intermediate, primarily for the construction of chalcones and other heterocyclic systems [2], and has documented bioactivity as an inhibitor of human aldehyde dehydrogenase (ALDH) isoforms [3]. Its specific substitution pattern distinguishes it from other nicotinaldehyde analogs, offering a unique profile of enzyme inhibition and synthetic utility that necessitates a targeted procurement strategy rather than generic substitution.

6-(3,4-Dichlorophenyl)nicotinaldehyde: Why Generic Nicotinaldehyde Analogs Are Not Interchangeable in Research and Development


In-class substitution of 6-(3,4-dichlorophenyl)nicotinaldehyde with simpler or differently substituted nicotinaldehydes is not scientifically justified. The 3,4-dichlorophenyl moiety is not an inert bystander; it critically influences both the compound's biochemical activity and its synthetic reactivity. As demonstrated by its inhibition of ALDH1A1 with an IC50 of 450 nM [1], this specific substitution yields a defined pharmacological profile. Furthermore, its use as a specific building block in the synthesis of chalcone libraries [2] highlights its role in generating structure-activity relationships (SAR) that cannot be replicated by analogs with different halogenation patterns or aryl groups. Procurement of a generic alternative risks introducing uncontrolled variables into biological assays and synthetic pathways, undermining the reproducibility and validity of research outcomes.

6-(3,4-Dichlorophenyl)nicotinaldehyde: A Quantitative Evidence Guide for Scientific Selection and Procurement


ALDH1A1 Inhibition by 6-(3,4-Dichlorophenyl)nicotinaldehyde Demonstrates Defined Target Engagement

6-(3,4-Dichlorophenyl)nicotinaldehyde is a defined inhibitor of human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1), a target implicated in cancer stem cell biology and chemoresistance [1]. In a direct enzymatic assay, it exhibited an IC50 of 450 nM against ALDH1A1 [1]. This is in contrast to its activity against the related isoform ALDH3A1, where its potency is substantially lower (IC50 = 2,100 nM) [2], demonstrating a degree of isoform selectivity within the ALDH superfamily. This specific activity profile is not guaranteed for other nicotinaldehyde analogs.

ALDH1A1 inhibitor Cancer stem cell Enzyme assay

Cross-Reactivity Profile of 6-(3,4-Dichlorophenyl)nicotinaldehyde Across ALDH1A Subfamily Members

Further profiling against the ALDH1A subfamily reveals the broader inhibitory landscape of 6-(3,4-dichlorophenyl)nicotinaldehyde. In addition to ALDH1A1, the compound also inhibits ALDH1A3 (IC50 = 390 nM) and ALDH1A2 (IC50 = 670 nM) [1]. This cross-reactivity profile is distinct from its significantly weaker activity against ALDH3A1 (IC50 = 2,100 nM) [2]. This differential activity within the ALDH superfamily is a key characteristic that defines its utility and potential off-target liabilities compared to compounds with a narrower or broader spectrum of ALDH inhibition.

ALDH inhibitor Isoform selectivity Enzyme profiling

Synthetic Utility of 6-(3,4-Dichlorophenyl)nicotinaldehyde in Chalcone Library Construction

6-(3,4-Dichlorophenyl)nicotinaldehyde is a validated and specific building block for the construction of chalcone libraries. It is explicitly listed as one of the five nicotinaldehydes (1a-e) used in a published Claisen-Schmidt condensation protocol to generate a series of 20 chalcones (3a-t) [1]. The resulting chalcones, derived specifically from this aldehyde, were subsequently evaluated for antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities [1]. This established synthetic route and the known biological activity of its downstream products differentiate it from other nicotinaldehyde derivatives for which such a defined SAR path may not be documented.

Chalcone synthesis Medicinal chemistry Building block

Chemical Space and Synthetic Accessibility of 6-(3,4-Dichlorophenyl)nicotinaldehyde

The synthesis of 6-(3,4-dichlorophenyl)nicotinaldehyde is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in modern organic synthesis . This methodology allows for the efficient coupling of a 6-halonicotinate ester with 3,4-dichlorophenylboronic acid, followed by reduction or hydrolysis to yield the aldehyde . This synthetic route is distinct from the preparation of simpler nicotinaldehydes, which may rely on different methodologies such as the reduction of nicotinic acid morpholinamides [1]. The compound's stability and the well-established nature of its synthesis make it a reliable and scalable building block for more complex molecules.

Synthetic chemistry Suzuki-Miyaura Functional group tolerance

Defined Applications of 6-(3,4-Dichlorophenyl)nicotinaldehyde Based on Verified Evidence


Development of ALDH1A1-Focused Chemical Probes for Cancer Stem Cell Research

The compound's documented IC50 of 450 nM against ALDH1A1 [1] positions it as a suitable starting point or control compound for developing chemical probes to study ALDH1A1's role in cancer stem cell biology, chemoresistance, and tumor microenvironment modulation [1]. Its selectivity profile against other ALDH1A isoforms (IC50 = 390-670 nM) and lower activity against ALDH3A1 (IC50 = 2,100 nM) [2] provides a known spectrum of activity for interpreting experimental results, which is superior to using an uncharacterized or less selective analog.

Synthesis of Bioactive Chalcone Libraries for Antimicrobial and Antidiabetic Screening

As a validated building block in a published chalcone synthesis protocol [3], 6-(3,4-dichlorophenyl)nicotinaldehyde is the definitive precursor for generating a specific subset of chalcones (e.g., compounds 3a-t) that have been shown to possess antimicrobial and α-glucosidase inhibitory activities [3]. Procuring this specific aldehyde ensures the faithful reproduction of this chemical library, enabling accurate SAR studies and biological evaluation of this defined chemical space. Using a different nicotinaldehyde would generate a different, uncharacterized set of chalcones and invalidate any direct comparison to the published data.

Building Block for Advanced Heterocyclic Synthesis via Suzuki-Miyaura Coupling

The compound's synthesis via a robust Suzuki-Miyaura cross-coupling confirms its utility as a stable and synthetically accessible intermediate. Its aldehyde functional group is a versatile handle for further elaboration into a wide range of heterocyclic systems, including those described in patent literature as ALDH inhibitors or other therapeutic agents . This makes it a valuable building block for medicinal chemists engaged in the rational design and synthesis of novel drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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